molecular formula C21H21FN2O4S B2807082 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one CAS No. 892761-91-0

6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one

Cat. No.: B2807082
CAS No.: 892761-91-0
M. Wt: 416.47
InChI Key: DDCKCUPTJXBJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a quinoline core with various substituents

Preparation Methods

The synthesis of 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one typically involves multiple steps, starting with the construction of the quinoline core. One common synthetic route includes the following steps:

  • Formation of the Quinoline Core: : This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of the Fluoro and Methyl Groups: : These groups can be introduced through halogenation and methylation reactions, respectively.

  • Attachment of the Tosyl Group: : The tosyl group can be introduced via a tosylation reaction, where the hydroxyl group of the quinoline is replaced with a tosyl group.

  • Introduction of the Morpholino Group: : This can be achieved through nucleophilic substitution reactions, where the appropriate leaving group on the quinoline core is replaced with the morpholino group.

Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

6-Fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems and interactions.

  • Medicine: : It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 6-fluoro-1-methylquinolin-4(1H)-one

  • 7-morpholinoquinolin-4(1H)-one

  • 3-tosylquinolin-4(1H)-one

These compounds share similarities in their core structures but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-14-3-5-15(6-4-14)29(26,27)20-13-23(2)18-12-19(24-7-9-28-10-8-24)17(22)11-16(18)21(20)25/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCKCUPTJXBJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.